Metolachlor esa

Descripción general

Descripción

Metolachlor ethanesulfonic acid is a degradation product of the herbicide metolachlor, which is widely used in agriculture to control annual grasses and small-seeded broadleaf weeds. Metolachlor ethanesulfonic acid is formed through the microbial degradation of metolachlor in the environment. It is known for its persistence and mobility in soil and water, making it a significant environmental contaminant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Metolachlor ethanesulfonic acid is primarily formed through the microbial degradation of metolachlor in soil. The degradation process involves the replacement of the chlorine atom in metolachlor with a glutathione conjugate, followed by further decomposition through oxidation and hydroxylation to form metolachlor ethanesulfonic acid and metolachlor oxanilic acid .

Industrial Production Methods

There are no specific industrial production methods for metolachlor ethanesulfonic acid as it is not synthesized for commercial use. Instead, it is a byproduct of the degradation of metolachlor in the environment.

Análisis De Reacciones Químicas

Types of Reactions

Metolachlor ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized in the environment.

Hydrolysis: It can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

The degradation of metolachlor to metolachlor ethanesulfonic acid involves microbial action and environmental conditions such as the presence of water and oxygen .

Major Products Formed

The primary degradation products of metolachlor include metolachlor ethanesulfonic acid and metolachlor oxanilic acid .

Aplicaciones Científicas De Investigación

Environmental Fate and Transport

Research on the transport and transformation of metolachlor ESA in soil and aquifers is vital for predicting its environmental impact. A project by the Luxembourg Institute of Science and Technology focuses on:

- Field Surveys : Monitoring this compound concentrations in springs to understand pesticide dynamics.

- Laboratory Experiments : Conducting microcosm experiments to observe the transformation of this compound under various conditions.

- Numerical Simulations : Using models like PEARL to simulate long-term soil leaching and predict future trends based on different management scenarios .

Soil Dynamics and Degradation

Studies have shown that metolachlor is transformed into its sulfonic acid metabolite, this compound, through microbial degradation in soil. Key findings include:

- Degradation Rates : Metolachlor has a longer half-life (approximately 15.5 days) compared to alachlor, leading to higher concentrations of its ESA metabolite in soil .

- Transport Depth : Research indicates that this compound can migrate to depths of 75-90 cm below the soil surface, demonstrating significant mobility compared to the parent compound .

Groundwater Contamination

The potential for groundwater contamination by this compound is a critical area of study. A retrospective monitoring program assessed groundwater exposure risks, revealing:

- Concentration Trends : Studies from Iowa indicate that concentrations of this compound decreased by up to 23% per year from 1996 to 2006 due to reduced usage .

- Impact on Aquatic Life : The U.S. Environmental Protection Agency has noted adverse effects on freshwater fish at exposure concentrations ranging from 1.6 to 6.9 ppm .

Adsorption Studies

The adsorption characteristics of metolachlor and its metabolites are essential for understanding their environmental persistence:

- Adsorption Efficiency : Recent studies have demonstrated high adsorption rates of this compound on activated carbons, with efficiencies exceeding 80% reported for certain adsorbents .

- Mechanisms : The adsorption process is influenced by the surface chemistry of the adsorbent and the presence of reactive sites that interact with the anionic nature of this compound .

Ecotoxicological Assessments

Ecotoxicological studies are crucial for evaluating the risks associated with this compound:

- Effects on Organisms : Research has indicated that chronic exposure can lead to reproductive and growth issues in aquatic organisms .

- Regulatory Frameworks : The European Food Safety Authority's assessments highlight concerns regarding groundwater contamination and risks to non-target species, which inform regulatory decisions about herbicide use .

Case Study 1: Groundwater Monitoring in Iowa

A comprehensive study conducted along the Iowa River monitored trends in herbicide concentrations over a decade. Findings included:

- A consistent decrease in both parent compounds and their metabolites.

- Seasonal variations influenced by precipitation patterns affecting runoff and leaching into waterways.

Case Study 2: Soil Microbial Transformation

A laboratory study examined how different soil types affect the degradation rates of metolachlor into its ESA form. Results indicated that:

- Microbial communities play a significant role in transforming metolachlor, with varying efficiencies based on soil composition.

Mecanismo De Acción

Metolachlor ethanesulfonic acid does not have a specific mechanism of action as it is a degradation product rather than an active compound. its presence in the environment can indicate the degradation pathways of metolachlor. The degradation process involves microbial enzymes that catalyze the conversion of metolachlor to its metabolites .

Comparación Con Compuestos Similares

Similar Compounds

Metolachlor oxanilic acid: Another degradation product of metolachlor, formed through similar microbial processes.

Acetochlor ethanesulfonic acid: A degradation product of the herbicide acetochlor, which shares similar environmental behavior and degradation pathways.

Uniqueness

Metolachlor ethanesulfonic acid is unique in its persistence and mobility in the environment, making it a significant marker for metolachlor contamination. Its formation and behavior in the environment are well-studied, providing valuable insights into the environmental fate of chloroacetamide herbicides .

Actividad Biológica

Metolachlor ESA (ethanesulfonic acid), a major metabolite of the herbicide metolachlor, has garnered attention for its environmental and biological impacts. This article explores the biological activity of this compound, focusing on its toxicity, environmental behavior, and effects on microbial communities.

Overview of this compound

Metolachlor is a selective herbicide primarily used for controlling annual grasses and broadleaf weeds in crops such as corn and soybeans. Upon application, it undergoes transformation into several metabolites, including this compound and OXA (oxanilic acid). Understanding the biological activity of these metabolites is crucial for assessing their environmental risks and implications for human health.

Acute and Chronic Toxicity

Research indicates that this compound exhibits lower toxicity compared to its parent compound. According to studies:

- Acute Toxicity : this compound is classified in Toxicity Category IV for oral hazards, indicating relatively low toxicity. It is categorized as Toxicity Category II for eye irritation, suggesting moderate irritant properties .

- Chronic Effects : Subchronic studies in rats have shown evidence of liver toxicity associated with both Metolachlor and its metabolites, including ESA. Notably, exposure to high doses resulted in decreased body weights and food efficiency .

Environmental Persistence

This compound demonstrates significant persistence in the environment. Its half-life in soil can vary based on environmental conditions, but studies suggest it can persist long enough to impact groundwater quality . The degradation of Metolachlor to its metabolites occurs under aerobic conditions, with ESA being one of the more stable products.

Soil Adsorption and Mobility

The adsorption characteristics of this compound have been extensively studied. A recent investigation highlighted that:

- Adsorption Capacity : The adsorption of this compound on activated carbon varies significantly based on the surface chemistry and porosity of the adsorbent materials. Higher mesoporous development leads to increased adsorption efficiency .

- Mobility : Due to its solubility, this compound can leach into groundwater systems, raising concerns about its presence in drinking water sources. Studies have shown that concentrations of this compound in surface waters can exceed regulatory limits during peak agricultural application periods .

Effects on Denitrifying Bacteria

A critical aspect of understanding the biological activity of this compound involves its interaction with microbial communities in soil and water:

- Denitrification Inhibition : Laboratory experiments revealed that at concentrations as low as 10 μg/L, this compound inhibited denitrification processes by approximately 65%. This inhibition was more pronounced than that observed with other pesticides tested . Such effects could disrupt nitrogen cycling in agricultural ecosystems.

Groundwater Contamination Studies

Several studies have monitored the presence and concentration trends of Metolachlor and its metabolites in groundwater:

- A longitudinal study conducted on the Iowa River reported decreasing concentrations of this compound over a decade, attributed to reduced agricultural usage . However, residual concentrations still posed risks for aquatic ecosystems.

- Another study highlighted the prevalence of this compound in samples collected from various sites, with maximum concentrations reaching up to 4.04 μg/L . These findings underscore the need for ongoing monitoring and regulatory scrutiny.

Summary Table: Biological Activity Parameters

| Parameter | Finding |

|---|---|

| Acute Toxicity | Toxicity Category IV (low oral toxicity) |

| Chronic Toxicity | Evidence of liver toxicity in subchronic studies |

| Soil Adsorption | High variability based on adsorbent properties |

| Environmental Persistence | Significant half-life; potential groundwater contamination |

| Microbial Impact | Inhibits denitrification by ~65% at 10 μg/L |

Propiedades

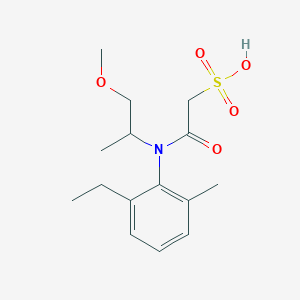

IUPAC Name |

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGKZVUEZXGYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037567 | |

| Record name | Metolachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171118-09-5 | |

| Record name | Metolachlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171118-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.